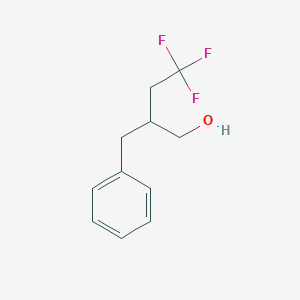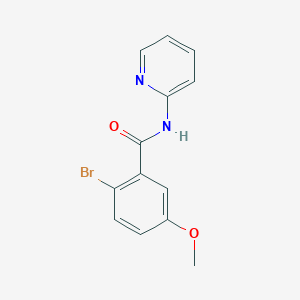
2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a pyridin-2-yl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with pyridin-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Coupling Reactions: The pyridin-2-yl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the methoxy group.
科学的研究の応用
2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
作用機序
The mechanism of action of 2-bromo-5-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
2-Bromo-5-methoxypyridine: Shares the bromine and methoxy substituents but lacks the benzamide moiety.
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-6-methoxypyridine: Similar structure but with the methoxy group at the 6-position instead of the 5-position.
Uniqueness
2-Bromo-5-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both the benzamide and pyridin-2-yl moieties, which confer distinct chemical and biological properties
特性
分子式 |
C13H11BrN2O2 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC名 |
2-bromo-5-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-9-5-6-11(14)10(8-9)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17) |
InChIキー |
YCYIBCWGNOWYMO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


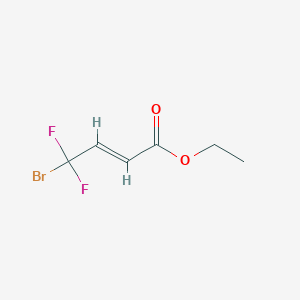
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
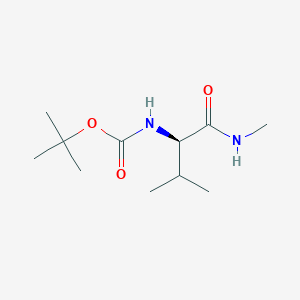
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
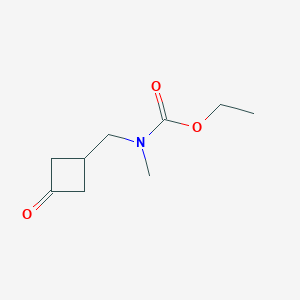
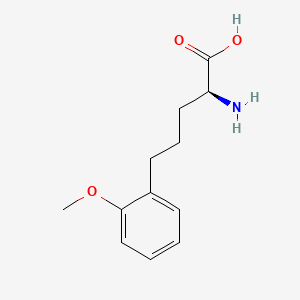
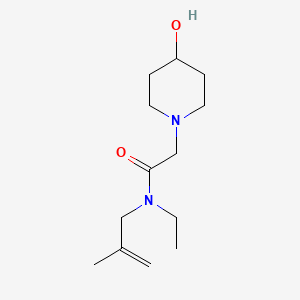

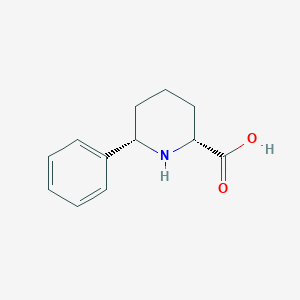

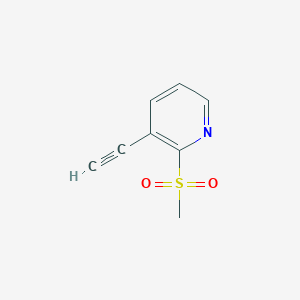
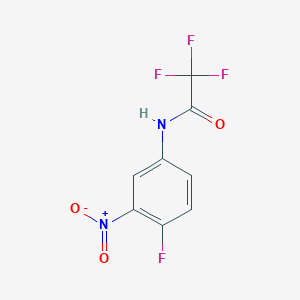
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
